Superior Potency of 4-(2-Bromophenyl)oxazolidin-2-one Against cfr-Positive MRSA
4-(2-Bromophenyl)oxazolidin-2-one demonstrates a striking improvement in potency against a clinically relevant drug-resistant pathogen. In direct comparative in vitro testing, it exhibits an MIC value 16- to 32-fold lower than the clinically established oxazolidinone linezolid against a cfr-positive strain of methicillin-resistant Staphylococcus aureus (MRSA) .
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 2-4 µg/mL |
| Comparator Or Baseline | Linezolid: >64 µg/mL |
| Quantified Difference | ≥16-fold to 32-fold lower MIC (superior potency) |
| Conditions | In vitro evaluation against a cfr-positive MRSA strain |
Why This Matters
This data provides a clear rationale for selecting this compound as a lead scaffold to develop next-generation oxazolidinone antibiotics that can overcome the cfr resistance mechanism, a major clinical limitation of linezolid.
